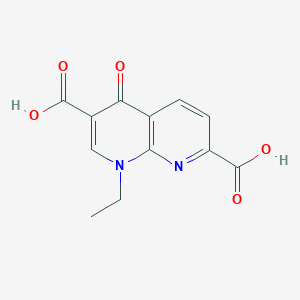

7-Carboxynalidixic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1088-16-0 |

|---|---|

Molecular Formula |

C12H10N2O5 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

8-ethyl-5-oxo-1,8-naphthyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-5-7(11(16)17)9(15)6-3-4-8(12(18)19)13-10(6)14/h3-5H,2H2,1H3,(H,16,17)(H,18,19) |

InChI Key |

GYYKUDIJUJMYNJ-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C(=O)O)C(=O)O |

Other CAS No. |

1088-16-0 |

Synonyms |

3,7-dicarboxynalidixic acid 7-carboxynalidixic acid |

Origin of Product |

United States |

Biochemical Pathways and Mechanisms of 7 Carboxynalidixic Acid Formation

Elucidation of Precursor Compounds in Metabolic Cascades

The metabolic conversion of nalidixic acid into 7-carboxynalidixic acid is not a direct transformation but rather a stepwise process involving key precursor compounds. This metabolic route has been elucidated through various studies, identifying the essential roles of the parent compound and its hydroxylated intermediate.

Role of Nalidixic Acid as the Parent Compound

Nalidixic acid serves as the foundational molecule for the synthesis of its metabolites. nih.govtandfonline.comtandfonline.comtandfonline.com Following administration, it is absorbed and enters into systemic circulation, where it becomes available for metabolic processes. drugbank.comglowm.com The chemical structure of nalidixic acid, specifically the methyl group at the 7th position of the naphthyridine ring, is the primary site for metabolic modification that ultimately leads to the formation of this compound. nih.govtandfonline.com Studies in both humans and animal models, such as the turtle Pseudemys scripta elegans, have confirmed that nalidixic acid is the starting point for this metabolic pathway. tandfonline.comtandfonline.com

Intermediate Metabolite: 7-Hydroxynalidixic Acid as a Key Precursor

The immediate precursor to this compound is 7-hydroxynalidixic acid. nih.govtandfonline.comtandfonline.com This intermediate is formed through the hydroxylation of the 7-methyl group of the parent nalidixic acid molecule. nih.govtandfonline.comtandfonline.comnih.gov This hydroxylated metabolite is not only a stepping stone in the formation of the final carboxy derivative but is also a significant metabolite in its own right, possessing antibacterial activity comparable to the parent compound. sanofi.usjapsonline.com The presence and subsequent metabolism of 7-hydroxynalidixic acid are well-documented, confirming its essential role as a key intermediate in the metabolic cascade. nih.govtandfonline.comtandfonline.comsanofi.us

Enzymatic Biotransformations Leading to this compound Synthesis in Biological Systems

The conversion of nalidixic acid to this compound is facilitated by a series of enzymatic reactions within the body. These biotransformations primarily involve hydroxylation and subsequent oxidation, which modify the chemical structure of the drug and its metabolites.

Hydroxylation Reactions

The initial and rate-limiting step in the metabolic pathway is the hydroxylation of nalidixic acid. nih.govdrugbank.com This reaction introduces a hydroxyl group (-OH) onto the 7-methyl group of the nalidixic acid molecule, resulting in the formation of 7-hydroxynalidixic acid. nih.govtandfonline.comnih.gov This phase I metabolic reaction is a common mechanism for drug metabolism in the body, often catalyzed by cytochrome P450 enzymes. drugbank.com The hydroxylation step is crucial as it creates the substrate for the subsequent oxidation reaction.

Oxidation Reactions

Following hydroxylation, the intermediate metabolite, 7-hydroxynalidixic acid, undergoes further oxidation. nih.govtandfonline.comtandfonline.comnih.gov This enzymatic reaction converts the newly introduced hydroxyl group into a carboxyl group (-COOH), thereby forming this compound. nih.govtandfonline.comtandfonline.com This final metabolite is considered inactive. japsonline.com The oxidation of an alcohol (the hydroxyl group) to a carboxylic acid is a standard biochemical transformation, completing the metabolic journey from the parent drug to its carboxy derivative.

Quantitative Aspects of Metabolic Conversion

The metabolic conversion of nalidixic acid to its metabolites has been quantitatively assessed in various studies, providing insights into the extent of these biotransformations. In humans, a significant portion of an administered dose of nalidixic acid is metabolized.

Approximately 30% of an administered dose is metabolized to the active metabolite, 7-hydroxynalidixic acid. drugbank.com In urine, this hydroxy metabolite can account for 85% of the biologically active drug. sanofi.usfda.gov Further metabolism leads to the formation of this compound, which, while not detected in plasma, constituted about 25% of the total urinary nalidixic acid and its metabolites in one study. nih.gov Another study indicates that about 40% of nalidixic acid undergoes hydroxylation. nih.gov

These quantitative findings are summarized in the table below, showcasing the distribution of nalidixic acid and its metabolites.

| Compound | Percentage of Administered Dose Metabolized | Percentage of Biologically Active Drug in Urine | Percentage of Total Urinary Metabolites |

| 7-Hydroxynalidixic Acid | ~30% drugbank.com | 85% sanofi.usfda.gov | - |

| This compound | - | - | ~25% nih.gov |

It is important to note that metabolism can vary among individuals. drugbank.com In addition to hydroxylation and oxidation, nalidixic acid and its hydroxy metabolite can also undergo glucuronidation, a phase II metabolic reaction. nih.gov

Influence of Metabolic Context on this compound Formation

The metabolic milieu significantly influences the rate and extent of this compound formation. Factors such as inter-species variations, the physiological state of an individual, and concurrent exposure to other substances can alter the metabolic profile of nalidixic acid.

Species-Dependent Metabolism

The disposition and metabolism of nalidixic acid exhibit notable differences across various species. nih.gov For example, studies have highlighted distinct metabolic profiles between rats and mice, which were associated with species-specific carcinogenic effects of the parent drug. nih.gov In the turtle Pseudemys scripta elegans, nalidixic acid is also metabolized to 7-hydroxymethylnalidixic acid and subsequently to this compound; however, unlike in humans, the turtle lacks the glucuronidation pathway for the parent drug and its hydroxy metabolite. tandfonline.com

Impact of Renal Function

The state of renal health plays a crucial role in the pharmacokinetics of nalidixic acid metabolites. In individuals with normal renal function, this compound is efficiently cleared through the urine and is typically not detectable in plasma. scispace.com However, in the context of renal insufficiency, the elimination of 7-hydroxymethylnalidixic acid is significantly impaired. scispace.com This leads to an interesting phenomenon where the impaired kidney continues to oxidize the accumulated hydroxy metabolite to this compound. scispace.com Due to the compromised renal excretion, this newly formed this compound can then diffuse back into the systemic circulation, leading to its appearance in the plasma of patients with renal impairment. scispace.comantiinfectivemeds.com

Table 1: Influence of Renal Function on Metabolite Plasma Levels

| Renal Function | Plasma 7-hydroxymethylnalidixic acid | Plasma this compound |

| Normal | Present | Not Detected |

| Impaired | Increased | Detected |

Individual Variability and Drug Interactions

There is documented inter-individual variability in the metabolism of nalidixic acid, particularly in the balance between hydroxylation and glucuronidation pathways. nih.govnih.gov This variation can be attributed to genetic polymorphisms in metabolic enzymes and other physiological factors.

Furthermore, nalidixic acid's interaction with the cytochrome P450 system can have broader implications. As an inhibitor of the CYP1A2 isoenzyme, nalidixic acid has the potential to interfere with the metabolism of other drugs that are substrates for this enzyme, such as theophylline (B1681296) and caffeine. nih.govasm.org This can lead to altered plasma concentrations and potential for altered effects of these co-administered substances. The urinary pH has also been noted as a factor that may influence the metabolic processes of nalidixic acid. nih.gov

Advanced Methodologies for the Analytical Study of 7 Carboxynalidixic Acid

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of 7-Carboxynalidixic acid, providing the necessary separation from parent compounds and other metabolites in complex biological matrices. Both high-performance liquid chromatography and gas chromatography have been successfully applied.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC stands out as the most frequently employed technique for the analysis of this compound and related compounds. srce.hr Its versatility allows for various configurations to achieve optimal separation and detection.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary mode used for the analysis of this compound. nih.govresearchgate.net This technique is well-suited for separating polar compounds from complex mixtures like human plasma and urine. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules tend to adsorb to the stationary phase, while more hydrophilic molecules elute earlier. wikipedia.org The inherent polarity of this compound makes its retention and separation on a non-polar stationary phase, such as a C18 column, a key analytical strategy. nih.govwikipedia.org

A direct gradient reversed-phase HPLC analysis has been developed for the simultaneous measurement of nalidixic acid and its metabolites, including this compound. nih.gov This approach allows for the effective separation of the target analyte from its precursors and other related compounds in biological fluids. nih.govnih.gov

To handle complex samples containing analytes with a wide range of polarities, such as nalidixic acid and its more polar metabolites like this compound, gradient elution is essential. nih.govmastelf.com This technique involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. mastelf.com

Optimization of the gradient profile is a critical step in method development. researchgate.net Key strategies include:

Solvent System Selection: The choice of the aqueous and organic components of the mobile phase is fundamental. For acidic compounds like this compound, adjusting the pH of the aqueous phase with buffers (e.g., phosphate (B84403) buffer, formic acid) is crucial to control ionization and improve peak shape. mastelf.comyoutube.com

Initial and Final Conditions: The starting percentage of the organic solvent affects the retention of early-eluting compounds, while the final percentage ensures that even strongly retained components are eluted from the column. researchgate.net

A published method for this compound utilizes a gradient reversed-phase HPLC analysis, highlighting the necessity of this approach for resolving the compound from its related glucuronide conjugates in human plasma and urine. nih.gov

The choice of stationary phase and eluent system is interdependent and dictates the success of the separation.

Stationary Phase: For reversed-phase applications involving this compound, octadecylsilane (B103800) (C18 or ODS) columns are commonly used. nih.govwikipedia.org These columns feature a non-polar stationary phase consisting of C18 hydrocarbon chains bonded to silica (B1680970) particles, which provides effective retention for a wide range of molecules. youtube.com The selection of a specific C18 column can influence the selectivity of the separation due to differences in base particle technology and ligand chemistry. lcms.cz For polar acidic compounds, specialized polar-modified or polar-embedded reversed-phase columns can offer enhanced retention and prevent issues like phase collapse in highly aqueous mobile phases. lcms.czyoutube.com

Eluent Systems: The mobile phase, or eluent, in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. elementlabsolutions.com The composition is adjusted to control the retention of the analytes. For the analysis of acidic compounds, the pH of the aqueous component is often controlled using a buffer or an acidifier. elementlabsolutions.com An example of an eluent system used for separating related quinolone compounds involves an acetonitrile-aqueous solution of oxalic acid. researchgate.net Another common approach is the use of formic acid or phosphoric acid in the aqueous phase to suppress the ionization of carboxylic acids, leading to better retention and peak shape. mastelf.comlcms.cz

Table 1: Example HPLC Parameters for Quinolone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Symmetry C18 | researchgate.net |

| Mobile Phase | Acetonitrile-0.02 M phosphate buffer pH 3.0 (34:66) | researchgate.net |

| Detection | Fluorescence (Excitation: 312 nm, Emission: 366 nm) | researchgate.net |

Gas Chromatography (GC) Applications

Gas chromatography offers an alternative approach for the analysis of this compound, although it requires chemical modification of the analyte prior to analysis. nih.gov Direct GC determination of highly polar carboxylic acids is challenging due to their low volatility and tendency to produce poor chromatographic peak shapes. lmaleidykla.lt

To overcome this, a derivatization step is employed to convert the carboxylic acid into a less polar, more volatile compound. lmaleidykla.ltlmaleidykla.lt A method has been developed for the determination of this compound (CNA) in urine using this principle. nih.gov The process involves:

Ion-Pair Extraction: The analyte is first extracted from an alkaline aqueous solution into an organic solvent (methyl isobutyl ketone) using an ion-pairing agent. nih.gov

Derivatization: In the organic phase, the compound is derivatized with pentafluorobenzyl bromide. nih.gov

Chromatography: The resulting derivative is then analyzed on a GC system equipped with a specific analytical column (e.g., packed with 1.5% OV-101) and a flame-ionization detector (FID). nih.gov

The selection of the stationary phase in GC is based on the principle of "like dissolves like." sigmaaldrich.com For the derivatized acid, a non-polar or intermediate polarity phase like a polysiloxane-based column (e.g., OV-101) is suitable. nih.govunt.edu

Table 2: Gas Chromatography Method Parameters for this compound

| Parameter | Details | Reference |

|---|---|---|

| Sample Matrix | Urine | nih.gov |

| Derivatization Agent | Pentafluorobenzyl bromide | nih.gov |

| Extraction Solvent | Methyl isobutyl ketone (MIBK) | nih.gov |

| Stationary Phase | 1.5% OV-101 | nih.gov |

| Detector | Flame-Ionization Detector (FID) | nih.gov |

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric techniques are essential for both the detection and definitive identification of this compound.

Fluorescence Detection: This method is commonly coupled with HPLC and offers high sensitivity for compounds that fluoresce. researchgate.net While specific data for this compound is not detailed, related quinolone acids are detected using specific excitation and emission wavelengths, suggesting a similar approach would be effective. researchgate.net For instance, oxolinic acid, another quinolone carboxylic acid, is detected with an excitation wavelength of 312 nm and an emission wavelength of 366 nm. researchgate.net

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of drug metabolites. japsonline.com MS detection provides molecular weight information and, through tandem MS (MS/MS), structural fragmentation patterns that allow for unambiguous identification of the analyte. The analysis of oxidation products of nalidixic acid has utilized LC/MS to identify reaction products, demonstrating the technique's applicability in identifying related structures. japsonline.com

Ultraviolet (UV) Detection Parameters

Ultraviolet (UV) detection, often coupled with high-performance liquid chromatography (HPLC), is a common method for the quantification of this compound. The principle of UV detection relies on the absorption of UV light by the analyte at a specific wavelength. hitachi-hightech.com For this compound, along with its parent compound nalidixic acid and another major metabolite, 7-hydroxynalidixic acid, a UV detector operating at a wavelength of 254 nm has been effectively utilized. nih.gov This wavelength is frequently chosen for aromatic compounds due to the strong absorbance of the benzene (B151609) ring. hitachi-hightech.com

In some applications, a different wavelength may be selected to optimize sensitivity or to avoid interference from other compounds in the sample matrix. For instance, in the analysis of several quinolone and cinolone antibiotics, a wavelength of 265 nm was used for photometric detection. researchgate.net The choice of wavelength is a critical parameter in method development and is typically determined by examining the UV-Vis spectrum of the pure compound to identify the wavelength of maximum absorbance (λmax). nih.gov Modern diode-array detectors (DAD) or photodiode array (PDA) detectors offer the advantage of acquiring the entire UV spectrum for each eluting peak, which can aid in peak identification and purity assessment. hitachi-hightech.comshimadzu.com

Table 1: UV Detection Parameters for Quinolone Analysis

| Compound Group | Detection Wavelength (nm) | Instrumentation | Source |

| Nalidixic acid and its metabolites | 254 | HPLC-UV | nih.gov |

| Quinolone and cinolone antibiotics | 265 | HPLC with photometric detection | researchgate.net |

| Remogliflozin Etabonate | 228 | HPLC-UV and UV spectroscopy | turkjps.org |

| Various organic analytes | 200-400 | HPLC with UV-Vis or DAD/PDA | shimadzu.comchromatographyonline.com |

Mass Spectrometry (MS) Coupled Techniques

Mass spectrometry (MS) offers superior selectivity and sensitivity compared to UV detection and is often considered the "gold standard" for the identification and quantification of trace-level compounds. wikipedia.org When coupled with a chromatographic separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for analyzing complex mixtures. wikipedia.orgthermofisher.com

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the comprehensive analysis of volatile and semi-volatile metabolites. thermofisher.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov This often involves converting polar functional groups, such as carboxylic acids, into less polar and more volatile derivatives. nih.gov

GC-MS has been extensively used for metabolite profiling in various biological matrices, including urine, to identify biomarkers for diseases and to study metabolic pathways. nih.govnih.gov The technique provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, allowing for confident identification of metabolites. wikipedia.org

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools in modern analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org LC-MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. wikipedia.org

This technique is widely employed for the structural confirmation and quantification of drug metabolites in biological fluids. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS that allows for the gentle ionization of molecules directly from the liquid phase, making it suitable for a wide range of compounds. nih.govmst.or.jp LC-MS/MS provides an additional layer of selectivity and is less susceptible to matrix interference, enabling highly selective and sensitive analyses. mst.or.jp The development of UPLC-ESI-MS/MS methods has further enhanced the speed and sensitivity of analysis for quinolone antibiotics in various samples. researchgate.net

Sample Preparation and Extraction Protocols for Biological Matrices

The analysis of this compound in biological matrices such as plasma and urine requires meticulous sample preparation to remove interfering substances and concentrate the analyte of interest. nih.govsrce.hr The choice of extraction protocol depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the analytical technique employed.

A common approach for the extraction of nalidixic acid and its metabolites from plasma and urine involves liquid-liquid extraction (LLE). nih.gov This method typically includes the following steps:

Acidification of the sample to a specific pH.

Extraction of the analytes into an organic solvent like chloroform.

Purification of the extract by back-extraction into an alkaline solution followed by another extraction into an organic solvent.

Evaporation of the final organic extract to dryness.

Reconstitution of the residue in the mobile phase for injection into the chromatograph. nih.gov

For plasma samples, a protein precipitation step is often necessary to remove proteins that can interfere with the analysis. srce.hrshimadzu.com This can be achieved by adding a precipitating agent like perchloric acid or acetonitrile. srce.hrmdpi.com The supernatant is then further processed.

Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts and higher analyte recovery compared to LLE. chromatographyonline.com SPE utilizes a solid sorbent to selectively retain the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

Table 2: Sample Preparation Protocols for Quinolone Analysis in Biological Matrices

| Biological Matrix | Extraction Method | Key Steps | Source |

| Plasma and Urine | Liquid-Liquid Extraction (LLE) | Acidification, extraction with chloroform, back-extraction, evaporation, reconstitution. | nih.gov |

| Plasma | Protein Precipitation | Addition of perchloric acid, vortexing, centrifugation. | srce.hr |

| Urine | Dilution | Dilution with a buffer solution. | srce.hr |

| Various | Solid-Phase Extraction (SPE) | Conditioning, loading, washing, elution. | chromatographyonline.com |

Method Validation and Research Reproducibility in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates the suitability of an analytical method for its intended purpose. europa.eu It ensures the reliability, reproducibility, and accuracy of the analytical data. The validation process typically evaluates several parameters as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eusemanticscholar.org

Accuracy: The closeness of the measured value to the true value. europa.euacs.org It is often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.euacs.org It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. europa.eusemanticscholar.org

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. europa.eusemanticscholar.org

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

Ensuring research reproducibility is paramount in analytical chemistry. nih.gov Inter-laboratory comparison exercises, or ring trials, are often conducted to assess the reproducibility of a method across different laboratories. nih.gov Satisfactory results in terms of within- and between-laboratory reproducibility and accuracy are essential for a method to be considered validated and reliable for routine use. nih.gov The use of certified reference materials and adherence to standardized protocols are also crucial for achieving reproducible results.

Biochemical Characterization and Molecular Interactions of 7 Carboxynalidixic Acid

Comparative Analysis of Biological Activity with Parent Compound and Active Metabolites

The biological activity of 7-carboxynalidixic acid is best understood in comparison to its parent compound, nalidixic acid, and its intermediate metabolite, 7-hydroxynalidixic acid. While nalidixic acid and its hydroxylated form are active antibacterial agents, the further oxidation to this compound results in a complete loss of this activity.

At the molecular level, this compound is considered a biologically inactive metabolite. japsonline.comresearchgate.netuok.ac.in Its parent compound, nalidixic acid, exerts its antibacterial effect by interfering with the replication of bacterial DNA, likely through the inhibition of DNA gyrase activity. antiinfectivemeds.com The primary active metabolite, 7-hydroxynalidixic acid, retains a similar mechanism of action and exhibits antibacterial properties that are comparable, and sometimes reported as more potent, than nalidixic acid itself. japsonline.comuok.ac.inantiinfectivemeds.comscribd.comchemicalbook.com

In stark contrast, the conversion of the 7-hydroxymethyl group to a 7-carboxyl group to form this compound renders the molecule inactive. japsonline.comresearchgate.netchemicalbook.com This loss of activity is a common outcome when alkyl moieties in drug molecules are metabolically functionalized to a carboxyl group. mdpi.com The structural change prevents the molecule from effectively binding to and inhibiting its bacterial enzyme targets.

Table 1: Comparative Biological Activity

| Compound | Role | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| Nalidixic Acid | Parent Compound | Active | Inhibition of bacterial DNA gyrase antiinfectivemeds.com |

| 7-Hydroxynalidixic Acid | Active Metabolite | Active (similar to or greater than parent) japsonline.comantiinfectivemeds.comchemicalbook.com | Inhibition of bacterial DNA gyrase ontosight.ai |

| This compound | Inactive Metabolite | Inactive japsonline.comresearchgate.netuok.ac.in | None |

In the metabolic pathway of quinolones, this compound serves as the terminal, inactive product of nalidixic acid biotransformation. drugfuture.com The process begins when nalidixic acid is partially metabolized in the liver, primarily through hydroxylation, to form the active 7-hydroxynalidixic acid. chemicalbook.comresearchgate.netresearchgate.net This active metabolite is then further oxidized to create this compound. researchgate.nettandfonline.com

This dicarboxylic acid derivative is a major, yet inactive, metabolite that is rapidly excreted. antiinfectivemeds.comchemicalbook.comdrugfuture.com Under normal physiological conditions, it is typically detected only in the urine, with over 80% of the parent drug's dose being eliminated as inactive metabolites. antiinfectivemeds.comdrugfuture.com However, in patients with renal impairment, this compound has been observed to appear in the plasma. antiinfectivemeds.com Unlike its precursors, this compound is not glucuronidated before its excretion. researchgate.netresearchgate.netresearchgate.net

Structural Features Influencing Biochemical Fate

The biochemical destiny of this compound is largely dictated by its molecular structure, specifically the presence of two carboxyl groups.

The presence of a carboxylic acid group is a significant factor in the pharmacokinetics of many drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com These groups are polar and can participate in hydrogen bonding and ion pairing. numberanalytics.comresearchgate.net

The metabolic conversion of the 7-hydroxymethyl group of the active metabolite into a second carboxyl group to form this compound significantly increases the molecule's polarity. openaccessjournals.com This enhanced polarity increases its water solubility, which facilitates rapid renal clearance and excretion in the urine. openaccessjournals.com This structural feature is directly responsible for its classification as an inactive excretory product, as the modification leads to a loss of pharmacological activity and efficient removal from the body. mdpi.com

Potential for Interaction with Biological Macromolecules (e.g., proteins, enzymes) in vitro

While specific in vitro binding data for this compound is not extensively detailed, its potential for interaction can be inferred from its structure and comparison with its metabolic relatives. The parent compound, nalidixic acid, is highly bound to plasma proteins (93-95%), whereas the active metabolite, 7-hydroxynalidixic acid, shows lesser binding (63-65%). antiinfectivemeds.comresearchgate.netresearchgate.netresearchgate.net

The high polarity of this compound and its rapid urinary excretion suggest that its interactions with plasma proteins under normal conditions are likely minimal or transient. antiinfectivemeds.com Its typical absence in plasma further supports this inference. antiinfectivemeds.comscispace.com A key enzymatic interaction that does not occur is glucuronidation; studies have shown that this compound is excreted directly without conjugation by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.netresearchgate.netresearchgate.net The addition of the second carboxyl group fundamentally alters the molecule's properties, preventing the enzymatic binding necessary for both antibacterial action and further metabolic conjugation.

Table 2: Comparative Pharmacokinetic Parameters

| Compound / Parameter | Nalidixic Acid | 7-Hydroxynalidixic Acid | This compound |

|---|---|---|---|

| Role | Parent Compound | Active Metabolite | Inactive Metabolite |

| Plasma Protein Binding | 93-95% antiinfectivemeds.comresearchgate.netresearchgate.net | 63-65% antiinfectivemeds.comresearchgate.netresearchgate.net | Data not available; presumed low |

| Primary Location | Blood, Urine | Blood, Urine | Urine (Plasma in renal impairment) antiinfectivemeds.com |

| Glucuronidation | Yes antiinfectivemeds.comresearchgate.net | Yes antiinfectivemeds.comresearchgate.net | No researchgate.netresearchgate.netresearchgate.net |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Hydroxynalidixic acid |

| Nalidixic acid |

Environmental Fate and Degradation Pathways of 7 Carboxynalidixic Acid

Occurrence and Detection in Environmental Compartments (e.g., aquatic systems)

Specific data on the occurrence and detection of 7-Carboxynalidixic acid in various environmental compartments are not extensively documented in publicly available research. However, given that it is a primary metabolite of the widely used antibiotic nalidixic acid, its presence in aquatic systems receiving wastewater treatment plant (WWTP) effluent is highly probable. japsonline.com The parent compound, nalidixic acid, has been detected in aquatic environments, suggesting that its metabolites, including this compound, are also likely to be present. nih.gov

The detection of other pharmaceutical metabolites in surface waters and groundwater further supports the likelihood of this compound's presence in these environments. nih.govnih.govresearchgate.net The polarity and potential persistence of such compounds can lead to their transport from points of discharge into the broader aquatic environment.

Oxidative Degradation Kinetics and Mechanisms

The oxidative degradation of this compound is a key pathway for its removal from the environment. Studies have primarily focused on the oxidation of its parent compound, nalidixic acid, providing indirect insights into the potential behavior of this compound.

Permanganate (B83412) Oxidation Studies

Research on the oxidation of nalidixic acid by potassium permanganate (KMnO4) in an alkaline medium has shown that the reaction follows first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the substrate and alkali concentration. japsonline.comresearchgate.net The stoichiometry of the reaction between permanganate ion and nalidixic acid has been observed to be 2:1. japsonline.comresearchgate.net While these studies provide a framework for understanding the oxidative degradation of the core nalidixic acid structure, specific kinetic data for the permanganate oxidation of this compound itself are not available. The carboxylic acid group at the 7-position is expected to influence the electron density of the molecule and, consequently, its reactivity towards oxidizing agents like permanganate.

Identification of Degradation Products

The primary products identified from the permanganate oxidation of nalidixic acid are hydroxylated nalidixic acid and Mn(VI). japsonline.comresearchgate.net Studies on the degradation of nalidixic acid through ozonation have identified a number of degradation products, although specific identification of products resulting from the degradation of this compound is not provided. nih.gov The degradation of organic molecules by strong oxidants like permanganate can proceed until the formation of carboxylic acids. libretexts.org Given that this compound already possesses a carboxylic acid group, further oxidation would likely target other parts of the molecule, potentially leading to ring-opening products.

Photodegradation Research

Direct research on the photodegradation of this compound is limited. However, studies on the photocatalytic degradation of other quinolone antibiotics, which share structural similarities, can offer some insights. For instance, the photocatalytic degradation of ciprofloxacin (B1669076) and levofloxacin (B1675101) has been demonstrated using various catalysts, indicating that the quinolone ring structure is susceptible to photodegradation. mdpi.compreprints.org Nalidixic acid itself is known to be a photosensitive molecule. japsonline.com This suggests that this compound may also undergo photodegradation, although the specific pathways and products are yet to be determined.

Biodegradation Studies in Microbial Systems

Information specifically detailing the biodegradation of this compound in microbial systems is scarce. Studies investigating the removal of nalidixic acid in membrane bioreactors (MBRs) have shown that the parent compound passes through undegraded. nih.gov This suggests a limited potential for biodegradation of the core nalidixic acid structure under typical wastewater treatment conditions. While microbial degradation is a significant removal method for many organic pollutants, including some antibiotics, the recalcitrance of the quinolone structure may hinder this process for this compound. frontiersin.orgmdpi.com Further research is needed to investigate the potential for microbial communities in soil and water to degrade this metabolite. researchgate.netmediresonline.org

Comparative Metabolic and Biochemical Studies Involving 7 Carboxynalidixic Acid

Interspecies Variations in Metabolic Pathways

The biotransformation of nalidixic acid, the parent compound of 7-Carboxynalidixic acid, exhibits notable variations across different species. These differences in metabolic pathways can significantly influence the pharmacokinetic profile and, consequently, the biological effects of the compound and its metabolites. The primary metabolic route for nalidixic acid involves the hydroxylation of the 7-methyl group to form 7-hydroxymethylnalidixic acid, which is subsequently oxidized to this compound.

In vivo studies have demonstrated that the disposition and metabolism of nalidixic acid are species-dependent. For instance, significant differences in the urinary and fecal metabolite profiles have been observed between rats and mice. Following oral administration, a higher percentage of the dose is absorbed from the gastrointestinal tracts of rats (57% to 79%) compared to mice (35% to 46%). The subsequent excretion patterns of nalidixic acid-derived radioactivity are also distinct between these two species, indicating divergent metabolic handling. nih.gov

Furthermore, the metabolism and disposition of nalidixic acid appear to be dose-dependent in rats, whereas they are linear in mice over a range of doses. These findings suggest that the enzymatic processes involved in the metabolism of nalidixic acid may become saturated at higher doses in rats, leading to altered metabolic pathways and clearance rates. Such species- and even tissue-dependent differences in metabolism are crucial considerations in preclinical studies and for the extrapolation of animal data to humans. nih.gov

Differences in Glucuronidation Patterns Across Species

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. In the context of nalidixic acid metabolism, both the parent drug and its hydroxylated metabolite, 7-hydroxymethylnalidixic acid, can undergo glucuronidation. However, the extent and nature of this conjugation vary among species.

In humans, a significant portion of a nalidixic acid dose is metabolized through glucuronidation. Specifically, approximately 42% of nalidixic acid is directly glucuronidated, while about 57% of the 7-hydroxymethylnalidixic acid metabolite is conjugated with glucuronic acid. In contrast, this compound, the final oxidation product, is excreted in the urine without undergoing glucuronidation in humans. nih.gov This lack of conjugation for this compound is a key feature of its metabolic profile in humans.

While detailed comparative data on the glucuronidation of nalidixic acid metabolites across a wide range of animal species is not extensively documented in the available literature, the general principles of species differences in glucuronidation are well-established for many compounds. These differences can be both quantitative and qualitative, involving variations in the activity of UDP-glucuronosyltransferase (UGT) enzymes and the preferred site of conjugation on the molecule. Such variations have been observed in in vitro studies comparing hepatic microsomes from different species, including rats, dogs, and humans, for other drug compounds.

In vitro Metabolic Studies in Isolated Systems (e.g., liver microsomes, cell lines)

In vitro systems, such as isolated liver microsomes, provide a valuable tool for investigating the metabolic pathways of xenobiotics in a controlled environment, allowing for the characterization of specific enzymatic reactions and the assessment of interspecies differences. The initial and rate-limiting step in the formation of this compound is the hydroxylation of nalidixic acid to 7-hydroxymethylnalidixic acid.

Studies utilizing liver microsomes from various laboratory animal species have revealed significant differences in the rate of this conversion. The order of hepatic microsomal activity for the formation of 7-hydroxymethylnalidixic acid has been determined as follows, from greatest to least activity: monkey > rabbit > mouse > rat > dog > cat. nih.gov This indicates that monkeys exhibit the highest capacity for this particular metabolic step among the species tested.

The formation of 7-hydroxymethylnalidixic acid was found to follow apparent Michaelis-Menten kinetics in all species studied except for the cat. The maximum velocity (Vmax) of the reaction was greatest in monkey microsomes, while the substrate concentration at half-maximal velocity (Km) was highest in mouse microsomes. nih.gov These kinetic parameters provide quantitative insights into the species-specific efficiency of the enzyme(s) responsible for this hydroxylation.

Interestingly, these in vitro studies also identified an additional metabolite in some species. Cat, dog, mouse, and rabbit microsomes were found to produce 6-hydroxynalidixic acid. In the cat, this alternative metabolite was the major product of microsomal metabolism, highlighting a significant qualitative difference in the metabolic pathway of nalidixic acid in this species compared to others. nih.gov

Interactive Data Table: In vitro Conversion of Nalidixic Acid to 7-Hydroxymethylnalidixic Acid in Liver Microsomes of Different Species

| Species | Relative Activity | Vmax (nmol/mg protein/min) | Km (µM) |

| Monkey | Highest | Data not specified | Data not specified |

| Rabbit | High | Data not specified | Data not specified |

| Mouse | Moderate | Data not specified | Highest |

| Rat | Moderate | Data not specified | Data not specified |

| Dog | Low | Data not specified | Data not specified |

| Cat | Lowest | Data not specified | Not applicable (did not follow Michaelis-Menten kinetics) |

Note: The table provides a qualitative ranking of activity based on the cited research. Specific quantitative values for Vmax and Km were not provided in a comparative format in the source material.

Influences of Co-administered Compounds on Metabolic Conversion (excluding clinical interactions)

The metabolic conversion of nalidixic acid to its metabolites, including this compound, is dependent on the activity of specific drug-metabolizing enzymes. The activity of these enzymes can be influenced by the presence of other compounds, which can either inhibit or induce their function. Understanding these interactions is crucial for predicting how the metabolic profile of nalidixic acid might be altered when co-administered with other xenobiotics in a non-clinical setting.

While specific in vitro studies detailing the effects of co-administered compounds on the formation of this compound are not extensively available in the reviewed literature, general principles of enzyme inhibition and induction can be applied. The initial hydroxylation of nalidixic acid is a critical step and is likely mediated by cytochrome P450 (CYP450) enzymes, given that this is a common pathway for such reactions. The subsequent oxidation of 7-hydroxymethylnalidixic acid to this compound is likely catalyzed by alcohol and aldehyde dehydrogenases.

Therefore, compounds that are known inhibitors or inducers of the specific CYP450 isoforms or dehydrogenases involved in these transformations would be expected to influence the rate of formation of this compound. For example, a potent inhibitor of the responsible CYP450 enzyme would be predicted to decrease the formation of both 7-hydroxymethylnalidixic acid and, consequently, this compound. Conversely, an inducer of this enzyme could potentially increase the rate of metabolism.

Further research is required to identify the specific enzymes responsible for the sequential metabolism of nalidixic acid to this compound and to investigate the in vitro effects of various compounds on their activity. Such studies would provide a more complete understanding of the potential for metabolic interactions affecting the disposition of this compound.

Future Research Directions and Unexplored Academic Avenues for 7 Carboxynalidixic Acid

Advanced Spectroscopic Characterization (e.g., NMR, X-ray crystallography for pure compound analysis)

A comprehensive understanding of a molecule's structure is fundamental to elucidating its function and reactivity. While basic characterization of 7-carboxynalidixic acid exists, a deeper analysis using advanced spectroscopic techniques is a critical next step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed one- and two-dimensional NMR studies would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. srce.hr Techniques like COSY, HSQC, and HMBC would confirm the connectivity and spatial relationships of atoms within the molecule, solidifying its structural assignment. srce.hr High-resolution NMR can also offer insights into the compound's conformational dynamics in solution. nih.gov

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound would provide the most precise three-dimensional model of the molecule in the solid state. wikipedia.orgresearchgate.net This technique yields exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. wikipedia.org Such data is invaluable for computational modeling and for understanding how the molecule might interact with biological targets. bioscience.finih.gov

| Spectroscopic Technique | Information Gained |

| ¹H NMR | Number and environment of hydrogen atoms. |

| ¹³C NMR | Number and environment of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships between atoms. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, intermolecular interactions. |

Computational Chemistry and Molecular Modeling Studies

Computational methods offer a powerful, non-experimental approach to predicting the properties and behavior of molecules. lu.se

Prediction of Reactivity and Interaction Potentials

Molecular Docking Simulations: Molecular docking studies could be used to predict the binding affinity and orientation of this compound with various biological macromolecules, such as enzymes and receptors. nih.gov This could help to identify potential biological targets and to understand the structural basis for any observed biological activity. nih.gov

| Computational Method | Predicted Properties |

| Density Functional Theory (DFT) | Electron density distribution, HOMO/LUMO energies, electrostatic potential, reactivity indices. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. |

Development of Novel Analytical Probes for Metabolic Pathway Tracing

To better understand the metabolic journey of this compound, novel analytical probes could be developed. This could involve synthesizing isotopically labeled versions of the molecule (e.g., with ¹³C or ¹⁵N). These labeled compounds could then be used in in vitro or in vivo studies to trace their metabolic fate with high specificity and sensitivity using techniques like mass spectrometry or NMR spectroscopy. This approach would provide definitive evidence for metabolic transformations and help to elucidate the enzymes and pathways involved. nih.gov

Environmental Remediation Strategies Based on Degradation Mechanisms

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. japsonline.com Research into the environmental fate and degradation of this compound is therefore of significant importance.

Photodegradation Studies: Investigating the degradation of this compound under various light conditions (e.g., UV, simulated sunlight) could reveal its environmental persistence and the identity of any photoproducts.

Bioremediation Approaches: Exploring the potential for microorganisms to degrade this compound could lead to the development of effective bioremediation strategies for contaminated water sources. This would involve identifying and isolating microbes capable of metabolizing the compound and characterizing the enzymatic pathways involved.

Q & A

Q. What statistical approaches address clustered data in studies correlating this compound levels with bacterial resistance?

- Methodological Answer : Use mixed-effects models to account for nested data (e.g., repeated measures per subject). For resistance phenotypes, logistic regression with covariates (e.g., MIC values, efflux pump activity) identifies predictors. Software tools like R (lme4 package) or SAS (PROC GLIMMIX) are recommended. Report intraclass correlation coefficients (ICC) to quantify cluster effects .

Q. How can researchers resolve contradictions in the reported antibacterial efficacy of this compound derivatives?

- Methodological Answer : Discrepancies may stem from:

- Strain-Specific Activity : Test against isogenic mutants (e.g., gyrA-mutant E. coli vs. wild-type).

- Synergistic Effects : Check for potentiation with β-lactams using checkerboard assays (FIC index ≤0.5).

- Biofilm Penetration : Use confocal microscopy with fluorescent probes to assess penetration depth.

Replicate studies under CLSI guidelines and report MIC/MBC ratios with 95% confidence intervals .

Methodological Best Practices

- Synthesis : Optimize oxidation steps using catalysts (e.g., TEMPO/NaClO) for higher yields (>80%) .

- Data Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data in supplementary materials .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.